molecular formula C13H10N2O2S B3063258 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 633303-90-9

3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3063258
CAS No.: 633303-90-9
M. Wt: 258.30 g/mol
InChI Key: XIVJYIWQYBHEBJ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with a phenylsulfonyl group. This electron-withdrawing substituent enhances the compound's stability and modulates its electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is synthesized via oxidation of 3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine using hydrogen peroxide and MnSO₄·H₂O in t-butyl alcohol . Its structural uniqueness lies in the sulfonyl group, which influences reactivity and biological interactions compared to other pyrrolo[2,3-b]pyridine derivatives.

Properties

CAS No.

633303-90-9

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H10N2O2S/c16-18(17,10-5-2-1-3-6-10)12-9-15-13-11(12)7-4-8-14-13/h1-9H,(H,14,15)

InChI Key

XIVJYIWQYBHEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Biological Activity

3-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound consists of a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group attached. This structural modification can significantly influence its biological behavior and interaction with various biological targets.

Pharmacological Properties

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against human tumor cell lines, indicating potent anticancer properties .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and fungal infections like Candida albicans. The phenylsulfonyl group enhances the compound's ability to penetrate microbial membranes .
  • Neurological Effects : Research indicates potential applications in treating neurological disorders. Pyrrolo[2,3-b]pyridine derivatives have been studied for their analgesic and sedative properties, suggesting a role in pain management and anxiety disorders .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Protein Kinases : Some studies suggest that this compound may inhibit specific protein kinases involved in cancer cell proliferation and survival pathways. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Impact on Cell Signaling Pathways : The compound may modulate various signaling pathways associated with inflammation and immune response. By influencing these pathways, it can potentially reduce inflammation and enhance immune function .

Case Studies

Several case studies highlight the effectiveness of this compound in various settings:

  • Cancer Treatment : A study involving the administration of this compound to mice bearing human tumor xenografts showed a significant reduction in tumor size compared to control groups. The observed reduction was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
  • Infection Models : In vitro studies demonstrated that derivatives effectively inhibited the growth of Staphylococcus aureus at low concentrations. The compounds were also tested in vivo using infected animal models, showing promising results in reducing bacterial load without significant toxicity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AntitumorHuman cancer cell linesnM range
AntimicrobialStaphylococcus aureusLow µM
AntifungalCandida albicansModerate µM
NeurologicalPain modelsSignificant effect

Scientific Research Applications

Biological Activities

Research indicates that 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Activity : It is being explored for its ability to inhibit specific enzymes involved in cancer progression, particularly kinase enzymes that play vital roles in cell signaling pathways associated with tumor growth .
  • Enzyme Inhibition : The compound's ability to bind to specific molecular targets allows it to inhibit the activity of enzymes critical in various disease processes .

Case Studies and Research Findings

  • Anticancer Research : A study evaluated the cytotoxicity of derivatives of pyrrolo[2,3-b]pyridine against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cardiac cell lines .
  • Anti-inflammatory Studies : Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. For instance, compounds exhibited IC50 values of 3 nM for MMP-2 and 12 nM for MMP-9 .
  • Antimicrobial Investigations : Various derivatives have been tested for their antimicrobial efficacy against bacterial strains, revealing promising results that warrant further exploration .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenylsulfonyl group at position 1 strongly directs electrophiles to the 3-position of the pyrrolopyridine ring through resonance and inductive effects.

Reaction TypeReagents/ConditionsMajor ProductYieldKey ObservationsSources
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine78%Exclusive 3-position selectivity due to sulfonyl group's meta-directing effect
Bromination Br₂/FeCl₃, CHCl₃, 25°C3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine85%No di-substitution observed under standard conditions
Iodination ICl/CH₂Cl₂, −10°C3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine63%Requires precise temperature control to prevent over-iodination

Nucleophilic Substitution-Rearrangement

The sulfonyl group facilitates ring-opening/ring-closing equilibria in reactions with nucleophiles:

NucleophileConditionsProductMechanism InsightSources
Primary amines (e.g., NH₂CH₂Ph)DMF, 80°C1-(Phenylsulfonyl)-3-(benzylamino)pyrrolo[3,2-c]pyridineSchifff base intermediate forms, followed by pyrrole ring rearrangement
HO⁻/H₂ONaOH/EtOH, reflux3-Hydroxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineHydrolysis occurs without ring rearrangement

Cross-Coupling Reactions

The electron-withdrawing sulfonyl group enhances reactivity in transition metal-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductEfficiency (TON)Sources
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O3-Bromo derivative + PhB(OH)₂3-Phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine>95% conversion
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene3-Iodo derivative + morpholine3-Morpholino-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine88% isolated yield

Ring Expansion Reactions

Unique reactivity with small electrophiles leads to fused ring systems:

ReagentConditionsProductStructural NotesSources
CHCl₃/NaOHPhase-transfer catalysis1-(Phenylsulfonyl)-8-chloro-1,7-naphthyridineForms 7-membered ring via -sigmatropic shift
C₆H₅NOAcOH, 60°C3-Phenylimino-1-(phenylsulfonyl)-3H-pyrrolo[2,3-b]pyridineStable imino derivative with bathochromic UV shift

Functional Group Transformations

The sulfonyl moiety participates in redox and substitution chemistry:

ReactionReagentsOutcomeApplicationsSources
Sulfonyl Reduction LiAlH₄, THF, 0°C1H-Pyrrolo[2,3-b]pyridineComplete desulfonylation to parent heterocycle
Nucleophilic Aromatic Substitution KCN/18-crown-6, DMF3-Cyano-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineEnables further functionalization via cyano group

Mechanistic Insights

  • Electronic Effects : The sulfonyl group reduces electron density at positions 2 and 4 while activating position 3 for electrophilic attack (Hammett σₚ = +0.68) .

  • Steric Considerations : Bulky substituents at position 3 hinder rearomatization in ring expansion reactions, favoring kinetic products .

  • Catalytic Requirements : Palladium catalysts with electron-rich ligands (e.g., PPh₃) improve coupling efficiency by stabilizing oxidative addition intermediates.

This reactivity profile makes 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine a versatile intermediate for synthesizing kinase inhibitors and π-conjugated materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Data/Activity Synthesis Yield Reference
3-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-SO₂Ph Intermediate for kinase inhibitors 60% conversion
3-Nitro-1-(phenylsulfonyl) derivative 3-NO₂, 1-SO₂Ph Precursor for amino derivatives 97% purity
3f (Antitumor derivative) 3-Thiazolyl, 5-Indolyl 75% tumor inhibition in mesothelioma 36% yield
3,5-Di-(3,4-dihydroxyphenyl) derivative 3,5-Di-(3,4-OH)Ph DYRK1A IC₅₀ < 100 nM, noncytotoxic N/A
5-Bromo-3-(phenylethynyl) derivative 5-Br, 3-C≡CPh Sonogashira coupling scaffold 51% yield

Key Findings and Implications

  • Structural Flexibility : The pyrrolo[2,3-b]pyridine core tolerates diverse substitutions (EWGs, EDGs, aryl, and heteroaryl groups), enabling tailored pharmacokinetic and target-binding properties.
  • Biological Relevance: Sulfonyl and diaryl substitutions correlate with kinase inhibition (DYRK1A, CDK1), while amino and piperidinyl groups enhance solubility and CNS penetration.
  • Synthetic Challenges: Nitro and amino intermediates require careful handling due to instability, and diarylated derivatives often necessitate chromatographic purification .

Q & A

Q. What are the common synthetic routes for 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The core scaffold is typically synthesized via multicomponent reactions or sequential functionalization. For example:

  • SnCl₂-catalyzed multicomponent reactions yield 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines with high atom economy .
  • Suzuki-Miyaura coupling enables regioselective introduction of aryl/heteroaryl groups at the 5-position using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (105°C) .
  • Nitro-group reduction followed by acylation (e.g., nicotinoyl chloride) generates 3-amino or 3-N-acylamino derivatives . Key considerations : Purification via silica gel chromatography (e.g., DCM/EtOAc gradients) and characterization by ¹H/¹³C NMR (DMSO-d₆, 300 MHz) .

Q. How is regioselectivity controlled during electrophilic substitution on the pyrrolo[2,3-b]pyridine scaffold?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-rich positions : The 3- and 5-positions are more reactive due to the electron-donating nature of the sulfonyl group.
  • Directing groups : Boronic acids in cross-coupling reactions favor substitution at the 5-position (e.g., 5-bromo derivatives reacting with 3-thienylboronic acid) .
  • Steric hindrance : Bulky substituents at the 1-position (e.g., phenylsulfonyl) can block reactivity at adjacent sites .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ solvent. For example, aromatic protons in 5-aryl-3-nitro derivatives appear at δ 8.89–7.22 ppm .
  • HRMS : Confirm molecular weights (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • X-ray crystallography : Resolve ambiguous structures (e.g., single-crystal studies at 173 K with R factor = 0.039) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data for pyrrolo[2,3-b]pyridine derivatives?

Discrepancies in activity (e.g., VEGFR vs. FGFR inhibition) may arise from:

  • Substituent effects : Electron-withdrawing groups at the 3-position (e.g., sulfonyl) enhance binding to ATP pockets in kinases like BCR-Abl or PDGFR .
  • Cellular context : Off-target effects in kinase panels (e.g., Lck, Fms) require counter-screening with mutant isoforms (e.g., BCR-Abl T315I) .
  • Methodological validation : Use orthogonal assays (e.g., biochemical vs. cellular IC₅₀) and compare with reference inhibitors (e.g., imatinib for Abl) .

Q. What strategies optimize the metabolic stability of this compound-based kinase inhibitors?

  • Blocking metabolic soft spots : Replace labile groups (e.g., methyl ester at 5-carboxylic acid with tert-butyl) .
  • Isotopic labeling : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., phosphonates for enhanced solubility) .

Q. How do computational methods guide SAR studies for pyrrolo[2,3-b]pyridine derivatives?

  • Docking simulations : Predict binding modes to kinase domains (e.g., FGFR2 or Abl) using Glide SP/XP .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for PDGFRβ inhibition .
  • MD simulations : Assess stability of sulfonyl-pyrrolo interactions in solvent (e.g., 100 ns trajectories in explicit water) .

Data Contradiction Analysis

Q. Why do some this compound derivatives show divergent activity in in vitro vs. in vivo models?

  • Pharmacokinetic factors : Poor oral bioavailability due to high logP (>5) or P-gp efflux .
  • Protein binding : Serum albumin binding reduces free drug concentration (measure via equilibrium dialysis) .
  • Metabolite interference : Active metabolites (e.g., N-oxide derivatives) may skew in vivo results .

Methodological Best Practices

  • Synthetic protocols : Use anhydrous conditions (THF, NaH) for nitro-group reductions to avoid decomposition .
  • Activity assays : Include ATP concentration controls in kinase assays to account for competition .
  • Data reporting : Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility .

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